molecular formula C12H14F3N3O5 B1426289 (Cbz-hydrazido)glycine trifluoroacetate salt CAS No. 19704-03-1

(Cbz-hydrazido)glycine trifluoroacetate salt

Cat. No. B1426289
CAS RN: 19704-03-1
M. Wt: 337.25 g/mol
InChI Key: ZYWUIPUGRJNRCM-UHFFFAOYSA-N
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Description

(Cbz-hydrazido)glycine trifluoroacetate salt, also known by its CAS number 19704-03-1, is a chemical compound with the molecular formula C12H14F3N3O5 and a molecular weight of 337.25 g/mol . It is primarily used for research and development purposes and is not intended for medicinal or household use .


Physical And Chemical Properties Analysis

The physical and chemical properties of (Cbz-hydrazido)glycine trifluoroacetate salt are not fully detailed in the available sources. The compound has a molecular weight of 337.25 g/mol . More specific properties such as melting point, boiling point, and solubility were not found in the available sources.

Scientific Research Applications

Prodrug Development

The application of (Cbz-hydrazido)glycine trifluoroacetate salt has been explored in the development of prodrugs. For instance, N-acyl-urea derivatives of carbamazepine (CBZ) were synthesized, resulting in N-glycyl-carbamazepine (N-Gly-CBZ), which acted as a water-soluble prodrug, converting to CBZ and glycine in vivo. This demonstrated the potential of (Cbz-hydrazido)glycine trifluoroacetate salt in improving the solubility and stability of pharmaceutical compounds (Hemenway et al., 2010).

Electrochemical Sensing

This chemical has also been used in the development of sensitive electrochemical sensors. For example, a sensor based on flake-like neodymium molybdate wrapped with multi-walled carbon nanotubes, incorporating (Cbz-hydrazido)glycine trifluoroacetate salt, was created for the detection of carbendazim, a pesticide. This highlights its potential in environmental monitoring and pesticide detection (Xie et al., 2019).

Enhancing Mass Spectrometry Sensitivity

Trifluoroacetic acid, a component of (Cbz-hydrazido)glycine trifluoroacetate salt, has been used in liquid chromatography-mass spectrometry (LC-MS) to improve peptide separation. The addition of glycine mitigates ion suppression and boosts mass spectrometry responses, which is crucial in biopharmaceutical characterization (Mao et al., 2020).

Enzyme Catalysis in Organic Solvents

In enzyme catalysis, the water activities of salt hydrate pairs, which include compounds related to (Cbz-hydrazido)glycine trifluoroacetate salt, were studied to understand their impact on enzymatic reactions in organic solvents. This research is significant for biotechnological applications where enzyme catalysis is key (Zacharis et al., 1997).

Microbial Deprotection

Studies have also been conducted on the microbial deprotection of N-carbobenzoxy-l-amino acids (Cbz-AA), which are closely related to (Cbz-hydrazido)glycine trifluoroacetate salt. This research has implications in organic synthesis and pharmaceutical manufacturing, where deprotection of protected amino acids is a critical step (Maurs et al., 2012).

Safety And Hazards

Safety data sheets indicate that precautions should be taken when handling (Cbz-hydrazido)glycine trifluoroacetate salt. These include avoiding dust formation, avoiding breathing in mist, gas, or vapors, and avoiding contact with skin and eyes. Personal protective equipment, including chemical impermeable gloves, should be worn. In case of accidental release, further spillage or leakage should be prevented, and the chemical should not be allowed to enter drains .

Future Directions

The future directions for (Cbz-hydrazido)glycine trifluoroacetate salt are not specified in the available sources. As a compound used for research and development , its future applications would likely depend on the outcomes of ongoing and future research studies.

properties

IUPAC Name

benzyl N-[(2-aminoacetyl)amino]carbamate;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O3.C2HF3O2/c11-6-9(14)12-13-10(15)16-7-8-4-2-1-3-5-8;3-2(4,5)1(6)7/h1-5H,6-7,11H2,(H,12,14)(H,13,15);(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYWUIPUGRJNRCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NNC(=O)CN.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14F3N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00718537
Record name Trifluoroacetic acid--benzyl 2-(aminoacetyl)hydrazine-1-carboxylate (1/1) (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00718537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Cbz-hydrazido)glycine trifluoroacetate salt

CAS RN

19704-03-1
Record name Trifluoroacetic acid--benzyl 2-(aminoacetyl)hydrazine-1-carboxylate (1/1) (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00718537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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